molecular formula C7H11N3 B2570664 2-Pyrimidinemethanamine, alpha-ethyl- CAS No. 1183440-83-6

2-Pyrimidinemethanamine, alpha-ethyl-

Cat. No. B2570664
M. Wt: 137.186
InChI Key: JOHQIHUUHOFUKE-UHFFFAOYSA-N
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Description

2-Pyrimidinemethanamine, alpha-ethyl-, also known as PEPA, is a synthetic compound belonging to the alkyl substituted pyrimidines family. It has a molecular formula of C7H11N3 and a molecular weight of 137.186 .


Molecular Structure Analysis

The molecular structure of 2-Pyrimidinemethanamine, alpha-ethyl- consists of a pyrimidine ring with an ethylamine substituent. The molecule has a predicted density of 1.058±0.06 g/cm3 and a predicted boiling point of 198.7±23.0 °C .


Physical And Chemical Properties Analysis

2-Pyrimidinemethanamine, alpha-ethyl- has a molecular formula of C7H11N3 and a molecular weight of 137.186. It has a predicted density of 1.058±0.06 g/cm3 and a predicted boiling point of 198.7±23.0 °C .

Scientific Research Applications

Chemical Synthesis and Modification

  • The compound 2-(phenylthio)ethyl has been employed as a novel two-stage base protecting group for thymidine analogues, allowing selective O-alkylation of ribose moieties in sugar-modified thymidine derivatives without undesired base alkylations (D’Onofrio et al., 2006).
  • A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, including ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, showed promising anti-fibrotic activities against immortalized rat hepatic stellate cells, suggesting potential in developing new anti-fibrotic drugs (Gu et al., 2020).

Structural and Spectroscopic Analysis

  • The structure, vibrational spectra, NMR spectra, and molecular orbitals of the compound 2-(ethylthio)pyrimidine-4,6-diamine were characterized, providing insights into its molecular and electronic structure through experimental and theoretical (DFT) methods (Aktan et al., 2017).
  • The novel compound ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate was synthesized and characterized, showing its potential in chemical and medicinal applications due to the biological activities of pyrimidines (Leyva-Acuña et al., 2020).

Pharmacological and Biological Activity

  • Thieno[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and studied as human GnRH receptor antagonists to treat reproductive diseases, with the 2-(2-pyridyl)ethyl group being key for receptor binding activity (Guo et al., 2003).
  • The molecular geometry, natural bond orbital, and molecular electrostatic potential of the antimalarial drug 5-(4-chlorophenyl)-6-ethyl-2, 4-pyrimidinediamine were computed, providing insights into its role in the proper docking of the drug molecule in the active site of enzymes (Sherlin et al., 2018).

Nonlinear Optical (NLO) Properties

  • The structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives were explored, indicating their potential in nonlinear optics and pharmacophore applications due to significant NLO character, especially for optoelectronic associated high-tech applications (Hussain et al., 2020).

properties

IUPAC Name

1-pyrimidin-2-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-6(8)7-9-4-3-5-10-7/h3-6H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHQIHUUHOFUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=CC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-2-yl)propan-1-amine

CAS RN

1183440-83-6
Record name 1-(pyrimidin-2-yl)propan-1-amine
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